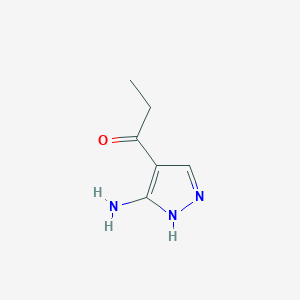
1-(5-amino-1H-pyrazol-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-1H-pyrazol-4-yl)propan-1-one is an organic compound featuring a pyrazole ring substituted with an amino group at the 5-position and a propanone group at the 1-position. This compound is part of the broader class of amino-pyrazoles, which are known for their versatility in synthetic chemistry and their potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Amino-1H-pyrazol-4-yl)propan-1-one can be synthesized through various methods. One common approach involves the condensation of 5-amino-pyrazoles with α, β-unsaturated compounds in the presence of ethanol and heat . This reaction provides access to the desired product in good yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-1H-pyrazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of 1-(5-amino-1H-pyrazol-4-yl)propan-1-ol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(5-Amino-1H-pyrazol-4-yl)propan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-amino-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
5-Amino-1H-pyrazole: Lacks the propanone group but shares the amino-pyrazole core.
1-(5-Amino-1H-pyrazol-4-yl)ethanone: Similar structure with an ethanone group instead of a propanone group.
Uniqueness: 1-(5-Amino-1H-pyrazol-4-yl)propan-1-one is unique due to the presence of both the amino group and the propanone group, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(5-amino-1H-pyrazol-4-yl)propan-1-one |
InChI |
InChI=1S/C6H9N3O/c1-2-5(10)4-3-8-9-6(4)7/h3H,2H2,1H3,(H3,7,8,9) |
InChI Key |
BTDCDZWGUUNCMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(NN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















